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molecular formula C14H29NO B1213311 Tetradecanamide CAS No. 638-58-4

Tetradecanamide

Cat. No. B1213311
M. Wt: 227.39 g/mol
InChI Key: QEALYLRSRQDCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297251

Procedure details

myristic acid amide of 3-amino-3-methyl-2,4-pentanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-amino-3-methyl-2,4-pentanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:16])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC.N[C:18](C)(C(O)C)[CH:19]([OH:21])[CH3:20]>>[CH3:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH:16][C:19]([OH:21])([CH3:20])[CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)N
Step Two
Name
3-amino-3-methyl-2,4-pentanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(C)O)(C(C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCC(=O)NC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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